molecular formula C17H15NO3 B251822 N-(2-furylmethyl)-3-methoxy-2-naphthamide

N-(2-furylmethyl)-3-methoxy-2-naphthamide

Cat. No. B251822
M. Wt: 281.3 g/mol
InChI Key: JWKRHZKBVQPQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-methoxy-2-naphthamide, commonly known as FMA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMA-1 is a member of the naphthamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of FMA-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, FMA-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammatory cells, FMA-1 has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In virus-infected cells, FMA-1 has been shown to inhibit the replication of the virus by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
FMA-1 has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, FMA-1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammatory cells, FMA-1 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In virus-infected cells, FMA-1 has been shown to inhibit viral protein synthesis, leading to a reduction in viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMA-1 is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, FMA-1 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of FMA-1 is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of FMA-1 is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on FMA-1. One area of interest is the development of FMA-1 analogs with improved potency and selectivity. Additionally, the mechanism of action of FMA-1 could be further elucidated through the use of advanced biochemical and biophysical techniques. Finally, the potential therapeutic applications of FMA-1 could be explored further, particularly in the areas of cancer and inflammation.

Synthesis Methods

The synthesis of FMA-1 involves the reaction of 2-naphthoic acid with furfural in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methoxyamine hydrochloride to yield FMA-1. The purity of the compound can be further enhanced through recrystallization.

Scientific Research Applications

FMA-1 has been studied for its potential applications in various fields of scientific research, including cancer research, inflammation research, and virology. In cancer research, FMA-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, FMA-1 has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In virology, FMA-1 has been shown to inhibit the replication of several viruses, including herpes simplex virus.

properties

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H15NO3/c1-20-16-10-13-6-3-2-5-12(13)9-15(16)17(19)18-11-14-7-4-8-21-14/h2-10H,11H2,1H3,(H,18,19)

InChI Key

JWKRHZKBVQPQBK-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NCC3=CC=CO3

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NCC3=CC=CO3

Origin of Product

United States

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